
5-(2-Aminophenyl)pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Aminophenyl)pyrrolidin-2-one is a chemical compound with the molecular formula C10H12N2O It is a derivative of pyrrolidinone, featuring an aminophenyl group attached to the pyrrolidinone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminophenyl)pyrrolidin-2-one typically involves the reaction of 2-aminobenzaldehyde with pyrrolidin-2-one under specific conditions. One common method includes the use of a catalyst and a solvent to facilitate the reaction. For instance, the reaction can be carried out in the presence of a base such as sodium hydride in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of catalysts, solvents, and reaction conditions would be tailored to maximize efficiency and minimize costs.
化学反应分析
Types of Reactions
5-(2-Aminophenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The aminophenyl group can participate in substitution reactions, where different substituents replace the hydrogen atoms on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.
科学研究应用
5-(2-Aminophenyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its use as a drug candidate for various diseases, leveraging its unique chemical structure.
Industry: It is used in the development of new materials, including polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism of action of 5-(2-Aminophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The aminophenyl group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The pyrrolidinone ring may also play a role in binding to enzymes or receptors, modulating their activity. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects.
相似化合物的比较
Similar Compounds
Pyrrolidin-2-one: A simpler analog without the aminophenyl group, used as a precursor in various syntheses.
Pyrrolidin-2,5-dione: Another related compound with different functional groups, known for its biological activities.
Prolinol: A derivative of pyrrolidine with hydroxyl groups, used in asymmetric synthesis.
Uniqueness
5-(2-Aminophenyl)pyrrolidin-2-one is unique due to the presence of both the aminophenyl group and the pyrrolidinone ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other similar compounds.
属性
IUPAC Name |
5-(2-aminophenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c11-8-4-2-1-3-7(8)9-5-6-10(13)12-9/h1-4,9H,5-6,11H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRRVAXUTFPSOTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C2=CC=CC=C2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
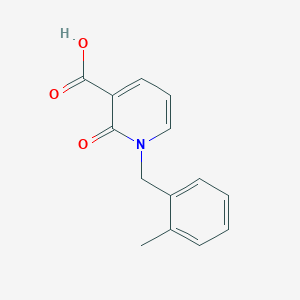
![1-(2H-1,3-benzodioxol-5-yl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2621038.png)
![3-[(5-Chloropyrazin-2-yl)methyl]-1-[1-(cyclopropylmethyl)piperidin-4-yl]urea](/img/structure/B2621040.png)
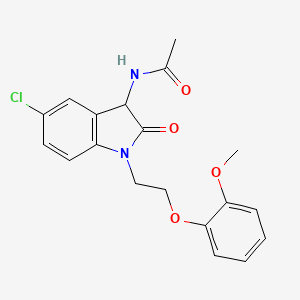
![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2621046.png)
![N,N,1-Trimethyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-4-carboxamide;dihydrochloride](/img/structure/B2621047.png)
![(2-Methylpropyl)({[3-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B2621048.png)
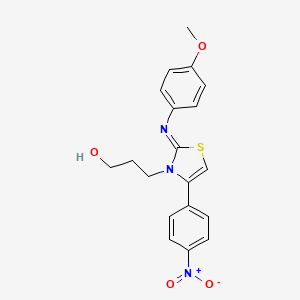
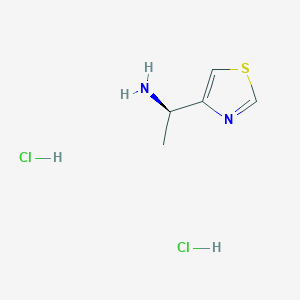
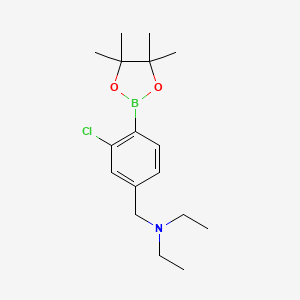
![N-[(oxolan-2-yl)methyl]-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2621052.png)
![3-(thiophen-2-yl)-1H,4H-indeno[1,2-c]pyrazole](/img/structure/B2621055.png)
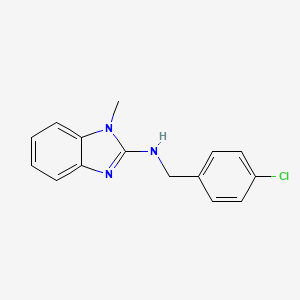
![3-[1-(3-acetylbenzenesulfonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione](/img/structure/B2621057.png)
